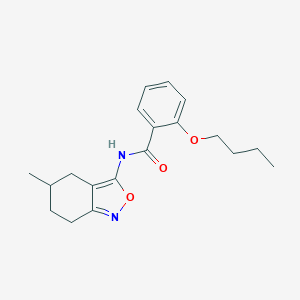![molecular formula C14H17N3O6S2 B241003 2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one, commonly known as MDP-2-P, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDP-2-P is a thiazolidinedione derivative, a class of compounds that have been shown to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of MDP-2-P is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by MDP-2-P leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
MDP-2-P has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDP-2-P inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MDP-2-P improves insulin sensitivity and reduces blood glucose levels in diabetic mice. MDP-2-P has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDP-2-P in lab experiments is its potential therapeutic applications in various fields of research, such as cancer, diabetes, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MDP-2-P. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific PPARγ agonists. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the safety and toxicity of MDP-2-P in vivo.
Métodos De Síntesis
MDP-2-P can be synthesized by the reaction of 2-methyl-4,5-dihydroimidazole-1-sulfonyl chloride with 4-methoxy-3-nitrobenzene-1,2-diamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield MDP-2-P.
Aplicaciones Científicas De Investigación
MDP-2-P has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, MDP-2-P has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of diabetes research, MDP-2-P has been shown to improve insulin sensitivity and reduce blood glucose levels. In the field of inflammation research, MDP-2-P has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
|---|---|
Fórmula molecular |
C14H17N3O6S2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[4-methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C14H17N3O6S2/c1-10-15-6-7-16(10)25(21,22)13-9-11(3-4-12(13)23-2)17-14(18)5-8-24(17,19)20/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
GKVXHGALYRSCLI-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
SMILES canónico |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
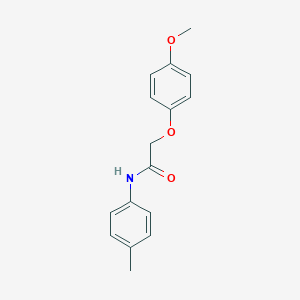
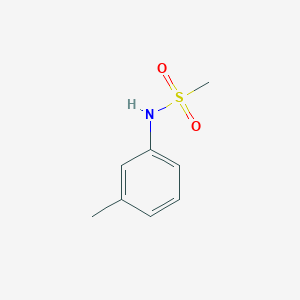
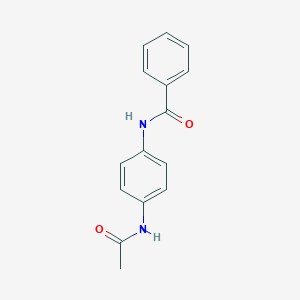
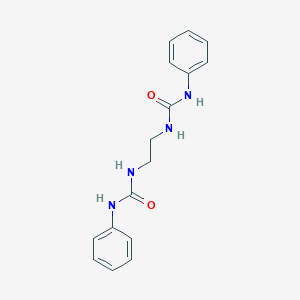
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
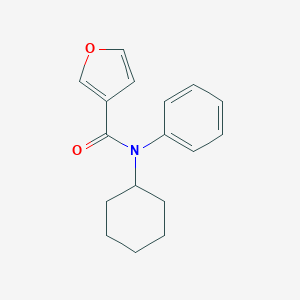
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
